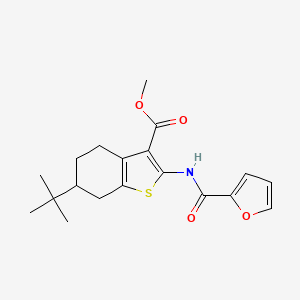

Methyl 6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Description

Methyl 6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a benzothiophene derivative characterized by a fused bicyclic core (4,5,6,7-tetrahydro-1-benzothiophene) substituted with a tert-butyl group at position 6, a methyl carboxylate at position 3, and a furan-2-carbonylamino moiety at position 2.

Properties

IUPAC Name |

methyl 6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23NO4S/c1-19(2,3)11-7-8-12-14(10-11)25-17(15(12)18(22)23-4)20-16(21)13-6-5-9-24-13/h5-6,9,11H,7-8,10H2,1-4H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJXHUZATJMYZRJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 6-tert-butyl-2-(furan-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 365.46 g/mol. Its structure features a benzothiophene core, which is known for its pharmacological potential due to the presence of sulfur in the heterocyclic ring. The furan-2-carbonylamino group enhances its reactivity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C19H23NO4S |

| Molecular Weight | 365.46 g/mol |

| IUPAC Name | This compound |

| InChI Key | CHOGYBHOTCFYGQ-UHFFFAOYSA-N |

Antitumor Effects

Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines. For instance, it has been tested against breast cancer (MCF-7) and lung cancer (A549) cells, demonstrating IC50 values in the low micromolar range.

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The furan-2-carbonylamino moiety is believed to interact with key enzymes involved in cancer cell metabolism, potentially inhibiting their activity.

- Apoptosis Induction : Studies have indicated that treatment with this compound leads to increased levels of pro-apoptotic factors and decreased levels of anti-apoptotic proteins in treated cells.

- Cell Cycle Arrest : Flow cytometry analyses revealed that the compound induces G1 phase arrest in cancer cells, thereby preventing their progression to mitosis.

Study on Anticancer Activity

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer potential of this compound using xenograft models. The results showed a marked reduction in tumor size compared to control groups treated with vehicle only.

Toxicity Assessment

A toxicity assessment was conducted using zebrafish embryos as a model organism. The compound was found to have a low toxicity profile at therapeutic concentrations, supporting its potential for further development as an anticancer agent.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, molecular properties, and inferred characteristics based on substituent chemistry:

¹Inferred formula based on structural analogs.

²Calculated using average atomic masses.

Key Findings:

Substituent Effects on Solubility: The chloroacetyl derivative () exhibits higher polarity due to the electronegative chlorine atom, enhancing solubility in polar solvents like acetone or DMSO. However, the tert-butyl group counterbalances this by increasing hydrophobicity . The benzoylamino analog () shows reduced aqueous solubility due to its aromatic benzoyl group, which promotes π-π stacking in crystalline phases . The diphenylacetyl variant () has markedly lower solubility due to its bulky hydrophobic substituents, favoring nonpolar solvents .

Hydrogen-Bonding and Crystallinity: The furan-2-carbonylamino group in the target compound is expected to act as a dual hydrogen-bond acceptor (via carbonyl and furanyl oxygens), facilitating stable crystal packing. Similar patterns are observed in benzothiophenes with carbonyl-containing substituents . The cyanoacetyl derivative () lacks strong H-bond donors but may engage in dipole-dipole interactions through its nitrile group, leading to distinct crystal lattice arrangements compared to the target compound .

In contrast, the tert-butyl group generally enhances thermal stability across all analogs .

Crystallographic and Computational Insights

Structural data for analogs (e.g., –7, 9) were likely determined using SHELX (for refinement) and ORTEP-3/WinGX (for graphical representation), standard tools in small-molecule crystallography . Hydrogen-bonding networks in these compounds align with Etter’s graph-set analysis, where directional interactions dictate supramolecular assembly . For instance, the benzoyl group in forms C=O···H-N hydrogen bonds, whereas the chloroacetyl analog may exhibit weaker Cl···H interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.